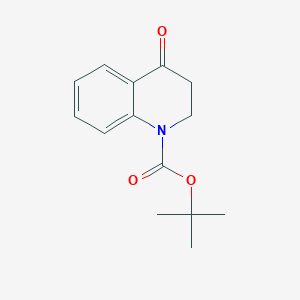

![molecular formula C6H6N2O2S B065206 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 193538-14-6](/img/structure/B65206.png)

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and its derivatives represent a class of compounds with significant pharmacological potential. Their synthesis and analysis have been a subject of research due to their diverse biological activities and potential in drug development.

Synthesis Analysis

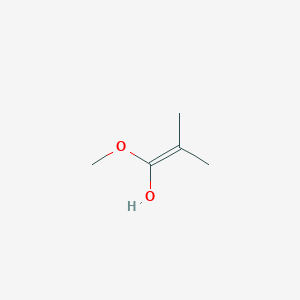

A facile approach for synthesizing 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been reported, involving the formation of a resin-bound cyclic thiourea which, upon reaction with α-haloketone and subsequent treatment with HF, leads to the target compound in high yield and purity (Li, Giulianotti, & Houghten, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts, has been elucidated, showing hydrogen-bonded dimers and quartets, highlighting the significant role of hydrogen bonding in stabilizing these molecules (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

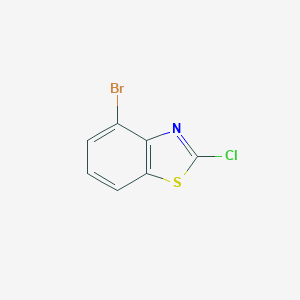

Research into the 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles has unveiled their preparation in high yield from 2-bromo-4-nitroimidazole and demonstrated their potential against tuberculosis and neglected tropical diseases, showcasing their valuable chemical reactivity and biological properties (Thompson et al., 2017).

Physical Properties Analysis

The study of derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and their antimicrobial activities offers insight into the physical properties of these compounds, such as their solubility and interactions with biological targets, providing a foundation for understanding their physical behavior (Ur et al., 2004).

Chemical Properties Analysis

The chemical properties, including the ability of these compounds to undergo various reactions and form new derivatives with potential antimicrobial activities, have been extensively studied. These studies reveal the versatility and reactivity of the imidazo[2,1-b]thiazole scaffold in medicinal chemistry (Gadad et al., 2000).

Applications De Recherche Scientifique

Synthesis Methodologies

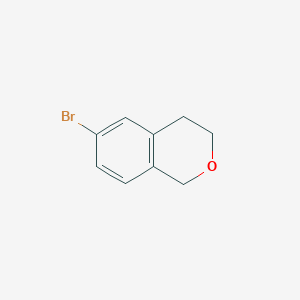

Novel Synthesis Techniques : Research has focused on developing innovative synthesis methods for dihydroimidazothiazole derivatives, showcasing their versatility in chemical synthesis. Dianov et al. (2006) explored the synthesis of quaternary dihydroimidazothiazolium salts through intramolecular heterocyclization, highlighting the compound's utility in generating water-soluble salts for further applications Dianov, 2006. Additionally, the work by Jasiński et al. (2010) described a novel approach for preparing dihydroimidazothiazole derivatives via iodination and cyclization, presenting a methodological advancement in the field Jasiński, 2010.

High Throughput Synthesis : Li et al. (2011) reported a high-throughput synthesis method for trisubstituted dihydroimidazothiazole derivatives, employing a resin-bound approach that significantly enhances the efficiency and purity of the synthesized compounds Li, 2011.

Potential Pharmacological Activities

Anticancer Potential : The research by Potikha and Brovarets (2020) introduced a new method for assembling imidazothiazole systems with potential anticancer properties, focusing on derivatives that showed moderate efficacy against kidney cancer cells Potikha & Brovarets, 2020.

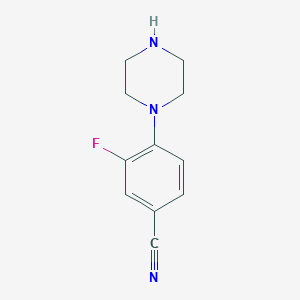

Antimicrobial Activities : Shetty et al. (2008) synthesized new imidazothiazole derivatives and evaluated their antimicrobial effectiveness, presenting compounds with significant antibacterial and antifungal properties Shetty, 2008.

Antitubercular and Neglected Tropical Diseases : Thompson et al. (2017) explored nitroimidazothiazoles for their potential against tuberculosis and neglected tropical diseases, highlighting the structural flexibility of these compounds in developing new antitubercular drugs Thompson, 2017.

Mécanisme D'action

- Imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their anticancer activities. For instance, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were synthesized and tested for their cytotoxic abilities against various cancer cell lines .

Target of Action

Result of Action

Propriétés

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h3H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWWRDRRCANUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598268 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193538-14-6 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)

![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)

![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)

![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)